molecular formula C9H6Cl4O3 B14618485 (2R)-2-(2,3,4,6-Tetrachlorophenoxy)propanoic acid CAS No. 60210-90-4

(2R)-2-(2,3,4,6-Tetrachlorophenoxy)propanoic acid

Cat. No.: B14618485
CAS No.: 60210-90-4
M. Wt: 303.9 g/mol
InChI Key: FWKHTRLMNMHTKB-GSVOUGTGSA-N
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Description

(2R)-2-(2,3,4,6-Tetrachlorophenoxy)propanoic acid: is a synthetic organic compound characterized by the presence of a tetrachlorophenoxy group attached to a propanoic acid moiety. This compound is notable for its unique chemical structure, which includes four chlorine atoms on the phenoxy ring, making it a highly chlorinated derivative of phenol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(2,3,4,6-Tetrachlorophenoxy)propanoic acid typically involves the reaction of 2,3,4,6-tetrachlorophenol with a suitable propanoic acid derivative. The reaction conditions often include the use of a base to deprotonate the phenol, followed by nucleophilic substitution to attach the propanoic acid group. Common reagents used in this synthesis include sodium hydroxide and various alkyl halides.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process typically includes steps such as chlorination, esterification, and hydrolysis, followed by purification through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: (2R)-2-(2,3,4,6-Tetrachlorophenoxy)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of less chlorinated phenoxypropanoic acids.

    Substitution: The chlorine atoms on the phenoxy ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.

Major Products: The major products formed from these reactions include various chlorinated and dechlorinated derivatives, as well as substituted phenoxypropanoic acids.

Scientific Research Applications

Chemistry: In chemistry, (2R)-2-(2,3,4,6-Tetrachlorophenoxy)propanoic acid is used as a precursor for the synthesis of more complex organic molecules. Its highly chlorinated structure makes it a valuable intermediate in the production of herbicides and pesticides.

Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes. It is also used in research to understand the impact of chlorinated organic compounds on living organisms.

Medicine: While not widely used in medicine, this compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biochemical pathways.

Industry: In industry, the compound is utilized in the production of specialty chemicals, including flame retardants and plasticizers. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (2R)-2-(2,3,4,6-Tetrachlorophenoxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chlorinated phenoxy group can bind to active sites on enzymes, inhibiting their function or altering their activity. Additionally, the propanoic acid moiety can interact with cellular membranes, affecting membrane fluidity and signaling pathways.

Comparison with Similar Compounds

  • 2,3,4,5-Tetrachlorophenol
  • 2,3,5,6-Tetrachlorophenol
  • 2,4-Dichlorophenoxyacetic acid

Comparison: Compared to other tetrachlorophenols, (2R)-2-(2,3,4,6-Tetrachlorophenoxy)propanoic acid is unique due to its specific substitution pattern and the presence of the propanoic acid group. This structural difference imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

60210-90-4

Molecular Formula

C9H6Cl4O3

Molecular Weight

303.9 g/mol

IUPAC Name

(2R)-2-(2,3,4,6-tetrachlorophenoxy)propanoic acid

InChI

InChI=1S/C9H6Cl4O3/c1-3(9(14)15)16-8-5(11)2-4(10)6(12)7(8)13/h2-3H,1H3,(H,14,15)/t3-/m1/s1

InChI Key

FWKHTRLMNMHTKB-GSVOUGTGSA-N

Isomeric SMILES

C[C@H](C(=O)O)OC1=C(C(=C(C=C1Cl)Cl)Cl)Cl

Canonical SMILES

CC(C(=O)O)OC1=C(C(=C(C=C1Cl)Cl)Cl)Cl

Origin of Product

United States

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